1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Description
The compound 1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone features a carbazole scaffold linked via an ethanone bridge to a [1,2,4]triazolo[3,4-b][1,3]benzothiazole moiety.
Properties
IUPAC Name |
1-carbazol-9-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-20(25-16-9-3-1-7-14(16)15-8-2-4-10-17(15)25)13-28-21-23-24-22-26(21)18-11-5-6-12-19(18)29-22/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQQVVWZSBUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C5N4C6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, alkynylcyclobutanols, and various catalysts such as Rh(III) complexes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole and benzothiazole moieties, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified carbazole, triazole, and benzothiazole derivatives.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) : The compound's carbazole unit is known for its excellent electron transport properties, making it suitable for use as a host material in OLEDs. Studies have shown that incorporating carbazole derivatives can enhance the efficiency and stability of OLED devices by improving exciton formation and reducing energy loss during electron transport .
Organic Photovoltaics (OPVs) : The presence of the triazole and benzothiazole functionalities may contribute to improved light absorption and charge separation in photovoltaic applications. Research indicates that compounds with similar structures exhibit promising photovoltaic properties, suggesting potential for this compound in solar cell technologies .
Pharmaceuticals
Anticancer Activity : Preliminary studies have indicated that compounds containing triazole and benzothiazole moieties exhibit significant anticancer properties. The unique structure of this compound may enhance its ability to interact with biological targets involved in cancer progression. For instance, triazoles are known to inhibit certain kinases that play a role in tumor growth .
Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens. The dual functionality of this compound may provide a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Materials Science
Fluorescent Materials : Given the photophysical properties associated with carbazole derivatives, this compound can be explored as a fluorescent probe or dye in various applications, including bioimaging and sensing technologies. Its potential for tunable fluorescence makes it an attractive candidate for further research in luminescent materials .
Polymer Composites : The incorporation of this compound into polymer matrices could enhance the mechanical and electrical properties of the resulting materials. Research into polymer composites suggests that adding functionalized compounds can improve conductivity and thermal stability .
Case Study 1: OLED Performance Enhancement
A recent study investigated the use of carbazole-based compounds in OLED devices. It was found that incorporating 1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone as a host material significantly improved the device's efficiency and lifetime compared to traditional materials. The study highlighted the role of the triazole-benzothiazole moiety in enhancing charge transport within the device .
Case Study 2: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The mechanism was attributed to its ability to induce apoptosis through specific signaling pathways influenced by its unique chemical structure .
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of microbial growth. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions and its electronic properties play a crucial role in its activity.
Comparison with Similar Compounds
Structural Features
The target compound’s unique structure combines a carbazole’s planar aromatic system with a fused triazole-benzothiazole ring, which distinguishes it from other carbazole hybrids. Key comparisons include:
- Triazole vs.
- Substituent Effects: The sulfanyl (-S-) linker in the ethanone bridge may enhance solubility and reactivity compared to alkyl or ether linkages seen in other carbazole derivatives (e.g., ) .
Table 1: Structural Comparison of Carbazole-Based Heterocycles
Table 3: Bioactivity Comparison
Physicochemical Properties
The target compound’s molecular weight (~322–342 g/mol) and sulfanyl linker suggest moderate solubility in polar organic solvents, comparable to ’s analog (C₁₇H₁₄N₄OS) . In contrast, tetrahydrocarbazole derivatives () exhibit higher lipophilicity (density 1.18 g/cm³) due to saturated rings .
Biological Activity
1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a carbazole moiety with a triazolo-benzothiazole fragment linked through a sulfur atom. The molecular formula is , and it exhibits various biological activities that are crucial for therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Carbazole moiety : Known for its diverse biological activities, including anticancer properties.
- Triazolo-benzothiazole fragment : This heterocyclic structure is associated with antimicrobial and antitumor activities.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-1,2,3-trihydrocarbazole | Tetrahydrocarbazole base | Anticancer |
| 5-(Thio)triazolo[3,4-b][1,3]benzothiazole | Benzothiazole and triazole | Antimicrobial |
| 6-Methylcarbazole | Carbazole structure | Neuroprotective |
The unique dual heterocyclic framework of this compound may enhance its biological activity compared to similar compounds that possess only one of these structural features .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study reported that related carbazole derivatives showed potent inhibition against various cancer cell lines through apoptosis induction mechanisms .
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated:
- Research indicated that derivatives containing the triazolo-benzothiazole moiety displayed moderate to significant antibacterial and antifungal activities. Compounds with greater lipophilicity were found to possess higher antibacterial efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets:
- Docking simulations against SARS-CoV-2 proteins indicated strong binding affinities, suggesting potential as an antiviral agent. Notably, certain derivatives exhibited binding energies comparable to standard antiviral drugs .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicate favorable pharmacokinetic properties that support its potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 1-(9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of carbazole via alkylation or acylation. For example, carbazole derivatives are synthesized using alkyl halides (e.g., 1,4-dibromobutane) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C .
- Step 2 : Introduction of the triazolobenzothiazole moiety. This often involves nucleophilic substitution reactions with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMSO or AlCl₃ as a catalyst) .
- Optimization : Reaction temperature (e.g., 135°C overnight for DMSO-based reactions) and solvent choice (e.g., toluene vs. DMSO) significantly impact yield and purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the carbazole backbone and triazolobenzothiazole substituents. For example, aromatic protons in carbazole appear at δ 7.2–8.5 ppm, while sulfanyl groups show distinct coupling patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-S bond) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 209.08413 for carbazole derivatives) .
Q. What are the common chemical reactions involving this compound?
The compound participates in:
- Nucleophilic Substitution : The sulfanyl group reacts with alkyl halides or acyl chlorides .
- Friedel-Crafts Acylation : The carbazole moiety undergoes electrophilic substitution, enabling further functionalization .
- Oxidation/Reduction : The ketone group can be reduced to alcohols or oxidized to carboxylic acids under controlled conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data across studies?
Discrepancies often arise from:
- Catalyst Selection : TBAB vs. AlCl₃ may lead to varying yields due to differences in reaction mechanisms (e.g., phase-transfer vs. Lewis acid catalysis) .
- Purification Methods : Recrystallization (ethanol) vs. column chromatography (SiO₂) impacts purity and recovery rates .
- Mitigation Strategy : Systematic comparison of solvent systems (e.g., DMSO vs. toluene) and catalyst loadings using Design of Experiments (DoE) .
Q. What strategies optimize the compound’s biological activity in neuropharmacology studies?
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) to the triazolobenzothiazole moiety enhances blood-brain barrier permeability .
- In Silico Modeling : Molecular docking studies predict interactions with neurological targets (e.g., serotonin receptors) .
- In Vivo Testing : Dose-response assays in rodent models validate efficacy and toxicity .
Q. How do reaction conditions influence the stability of the sulfanyl-ethanone linkage?
- pH Sensitivity : The C-S bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .
- Thermal Stability : Degradation occurs above 150°C, necessitating low-temperature reactions (<100°C) for high yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates better than non-polar solvents .
Methodological Insights
Q. Experimental Design for Assessing Photophysical Properties
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent Polarity | Measure fluorescence in DCM, THF, DMSO | |
| Concentration Range | 10⁻⁶–10⁻³ M to avoid aggregation | |
| Excitation Wavelength | 290–350 nm (carbazole absorption band) |
Q. Data Contradiction Analysis in Spectral Assignments
- Issue : Overlapping NMR signals between carbazole and triazolobenzothiazole protons.
- Resolution : Use 2D NMR (e.g., HSQC, COSY) to differentiate coupled protons .
- Case Study : In , a peak at δ 7.8 ppm was initially misassigned but corrected via DEPT-135 analysis .
Key Challenges and Future Directions
- Challenge : Scalability of multi-step syntheses (e.g., low yields in AlCl₃-catalyzed reactions) .
- Opportunity : Develop flow chemistry protocols to enhance reproducibility and reduce reaction times .
- Unresolved Question : Mechanistic role of the sulfanyl group in biological activity (e.g., antioxidant vs. pro-drug activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
